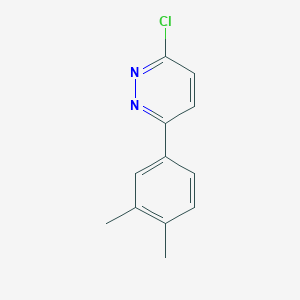
3-Chloro-6-(3,4-dimethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-6-(3,4-dimethylphenyl)pyridazine” is a versatile material used in scientific research. It’s a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Its unique properties make it suitable for various applications, such as drug discovery, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-Chloro-6-(3,4-dimethylphenyl)pyridazine derivatives have been evaluated for their potential to protect mild steel surfaces against corrosion in acidic environments. These compounds, including similar derivatives, show promising results as corrosion inhibitors, protecting mild steel by forming a pseudo-capacitive protective film on its surface. Experimental studies using potentiodynamic polarization and electrochemical impedance spectroscopy techniques, alongside theoretical studies like density functional theory and Monte Carlo simulations, indicate their effectiveness. These inhibitors work by inhibiting both the anodic and cathodic processes involved in corrosion, making them mixed-type inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Synthesis and Material Science
The synthesis of 3,6-di(pyridin-2-yl)pyridazines, including this compound derivatives, under microwave-assisted conditions demonstrates their potential in material science. These compounds exhibit metal-coordinating abilities, leading to the self-assembly into grid-like metal complexes with metals such as copper(I) or silver(I). The fast cycloaddition reactions under microwave conditions offer a more efficient pathway for the synthesis of these structurally interesting compounds, providing a foundation for their application in coordination chemistry and material science (Hoogenboom, Moore, & Schubert, 2006).
Biological and Pharmacological Activities
Some pyridazine derivatives, including those related to this compound, have shown considerable biological activities, such as antitumor and anti-inflammatory effects. These activities are attributed to their structural features, which facilitate interactions with biological targets. Research involving the synthesis, structural characterization, and theoretical studies on such derivatives underscores their potential in the development of new therapeutic agents (Sallam et al., 2021).
Environmental Chemistry
In environmental chemistry, derivatives of this compound have been explored for their role in advanced oxidation processes (AOPs). Studies focusing on the degradation of pollutants using UV and persulfate processes highlight the utility of these compounds in environmental remediation. The detailed investigation into the kinetics, mechanisms, and toxicity evolution of such processes provides insights into the potential environmental applications of pyridazine derivatives for pollutant degradation (Li et al., 2020).
Mecanismo De Acción
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyridazine derivatives are known to exhibit a variety of physiological effects, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been reported to influence a broad spectrum of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of pyridazine derivatives can vary widely, depending on the specific compound and its chemical modifications .
Result of Action
Pyridazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal effects .
Action Environment
The action of pyridazine derivatives can be influenced by a variety of factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
3-chloro-6-(3,4-dimethylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUIRCJNASGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
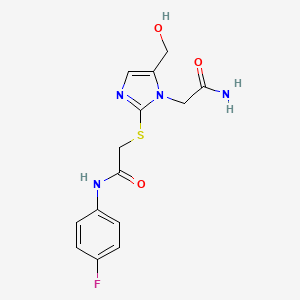
![2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2956319.png)
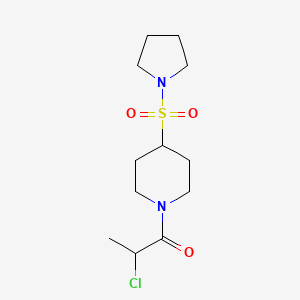
![4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B2956322.png)
![2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione](/img/structure/B2956323.png)
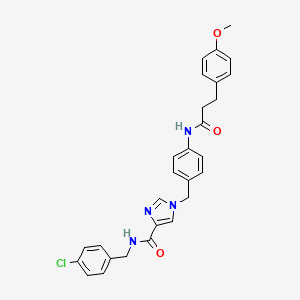
![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)
![2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2956333.png)
![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)
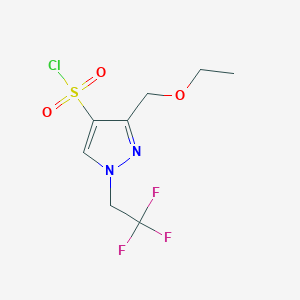
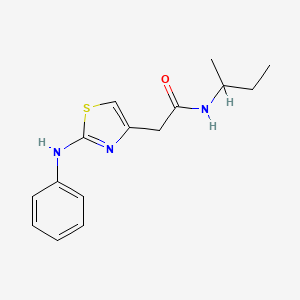
![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)
